molecular formula C19H24N2O6 B2795069 Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate CAS No. 899958-24-8

Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2795069
CAS RN: 899958-24-8
M. Wt: 376.409
InChI Key: IHZHSEHSEBTWMA-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decane moiety, which is a spiro compound (a compound with two rings of different sizes sharing one atom) containing a cyclohexane ring and a dioxolane ring . The compound also contains an acetamido group and a benzoate group .


Molecular Structure Analysis

The molecular structure of 1,4-dioxaspiro[4.5]decane, a component of the compound, is available . It has a molecular formula of C8H14O2, an average mass of 142.196 Da, and a monoisotopic mass of 142.099380 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxaspiro[4.5]decane, a component of the compound, include a molecular weight of 142.1956 . The specific physical and chemical properties of “this compound” are not available in the retrieved data.

Scientific Research Applications

Chiral Recognition and Inclusion Complexation

Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate and related compounds have been utilized in studies focusing on chiral recognition and inclusion complexation. For instance, 4-Oxoazetidin-2-yl benzoate was resolved effectively through inclusion complexation with a chiral host compound, showcasing the importance of the phenyl substituent on the β-lactam ring for efficient chiral recognition in inclusion crystals (Tanaka, Takenaka & Caira, 2006).

Synthesis and Characterization in Organic Chemistry

These compounds are also significant in the synthesis and characterization of novel organic structures. For instance, synthesis processes involving compounds like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and related derivatives have been documented, involving complex reactions and yielding structures that were characterized by X-ray crystallography (Collins, Fallon & McGeary, 1994). These studies contribute to the broader understanding of organic chemistry and material science.

Pharmaceutical Research and Drug Design

In pharmaceutical research, similar compounds have been synthesized and evaluated for their biological activity, such as antihypertensive properties. For example, a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened as antihypertensive agents, demonstrating the potential of these compounds in drug design and development (Caroon et al., 1981).

properties

IUPAC Name

methyl 4-[[2-(1,4-dioxaspiro[4.5]decan-3-ylmethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-25-18(24)13-5-7-14(8-6-13)21-17(23)16(22)20-11-15-12-26-19(27-15)9-3-2-4-10-19/h5-8,15H,2-4,9-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHSEHSEBTWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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